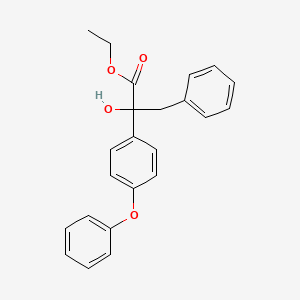

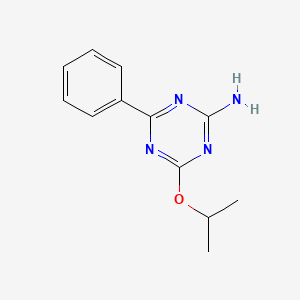

4-异丙氧基-6-苯基-1,3,5-三嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine" is a derivative of the 1,3,5-triazine family, which is known for its wide range of applications in pharmaceuticals, agriculture, and materials science. The triazine core is a versatile scaffold that can be functionalized to create a variety of compounds with different properties and activities. Although the specific compound is not directly mentioned in the provided papers, the research on related triazine derivatives offers insights into the potential characteristics and applications of such compounds.

Synthesis Analysis

The synthesis of triazine derivatives often involves the interaction of various intermediates with reagents to furnish the desired triazine products. For instance, the paper titled "3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine: An Efficient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents" describes the synthesis of triazine derivatives through the reaction of an intermediate with hydrazonyl halides and other reagents . This suggests that similar synthetic strategies could be employed for the synthesis of "4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine," potentially involving the use of isopropoxy and phenyl groups as substituents on the triazine ring.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a six-membered ring containing three nitrogen atoms. The substitution pattern on the triazine ring can significantly influence the properties of the compound. For example, the introduction of alkyl or acyl side chains can affect the crystallinity and melting temperatures of the resulting polymers, as discussed in the papers on the synthesis of new comb-like polymers from triazine derivatives . The molecular structure of "4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine" would include an isopropoxy group and a phenyl ring, which could impact its physical properties and reactivity.

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, depending on the functional groups present on the ring. The papers provided discuss reactions such as alkylation, condensation with active methylene compounds, and reactions with chlorinated compounds . These reactions can lead to the formation of a wide range of products, including polymers and other heterocyclic compounds. The specific chemical reactions of "4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine" would depend on the reactivity of the isopropoxy and phenyl substituents, as well as the conditions under which the reactions are carried out.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely. The presence of different substituents can influence properties such as glass transition temperature, crystallinity, and solubility . For example, the length of the alkyl side chain in comb-like polymers derived from triazine affects their crystallization behavior . Similarly, the presence of a phenyl group could confer additional rigidity and impact the thermal properties of the compound. The isopropoxy group in "4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine" might also affect its solubility and interaction with other molecules.

科学研究应用

合成和应用

新型合成技术:已开发出一种利用微波辐射合成多样的4-芳基-6-环氨基-1,3,5-三嗪-2-胺的方法,包括类似物如4-异丙氧基-6-苯基-1,3,5-三嗪-2-胺。这个过程包括氰胍胺、芳香醛和环胺的三组分反应。已证明这种技术能够产生具有潜在抗白血病活性的化合物(Dolzhenko et al., 2021)。

杂环合成:报道了对2-氨基三嗪酮的区域选择性合成研究,展示了4-异丙氧基-6-苯基-1,3,5-三嗪-2-胺在创造新型杂环化合物方面的潜力(Sanemitsu et al., 1983)。

化学修饰和生物活性:有一项关于合成4-氨基取代的吡唑并[1,5-a][1,3,5]三嗪-2-胺的研究,表明类似三嗪化合物的多功能性,可以产生生物活性物质,包括CGRP受体拮抗剂(Lim et al., 2014)。

先进材料合成:报道了利用1,3,5-三嗪衍生物,如4-异丙氧基-6-苯基-1,3,5-三嗪-2-胺,合成发光共价有机聚合物。这些聚合物在检测硝基芳香炸药和小有机分子方面具有应用(Xiang & Cao, 2012)。

抗结核和抗微生物潜力:一项关于三嗪连接的吡唑杂环化合物合成的研究突出了这类化合物的抗微生物和抗结核潜力,表明三嗪衍生物在制药研究中的重要性(Deohate & Mulani, 2020)。

材料科学与工程

- 聚酰胺合成:已进行了对苯基-1,3,5-三嗪功能芳香聚酰胺的合成研究,类似于4-异丙氧基-6-苯基-1,3,5-三嗪-2-胺。这些聚合物表现出高热稳定性,并具有在先进材料应用中使用的潜力(Yu et al., 2012)。

安全和危害

属性

IUPAC Name |

4-phenyl-6-propan-2-yloxy-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8(2)17-12-15-10(14-11(13)16-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBWCSZMEIWKNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC(=N1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)